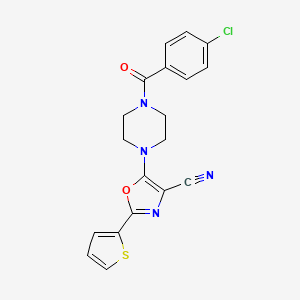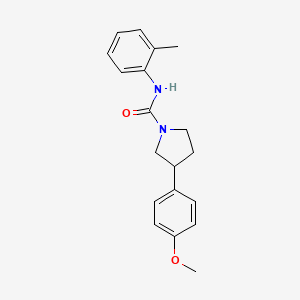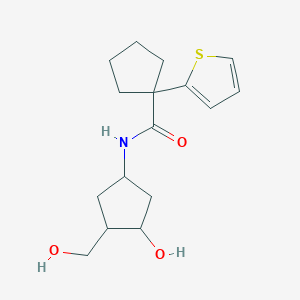
4-chloro-5-(cyclopropylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-(cyclopropylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone is an intriguing compound that has garnered attention in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(cyclopropylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone typically involves multiple steps:
Formation of the Pyridazinone Core: : This begins with the preparation of a pyridazinone derivative through the cyclization of hydrazines with dicarbonyl compounds.
Chlorination: : The pyridazinone core is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at position 4.
Substitution with Cyclopropylamine: : The chlorinated pyridazinone is reacted with cyclopropylamine under reflux conditions to attach the cyclopropylamino group at position 5.
Introduction of the Oxopropyl Group: : Finally, the oxopropyl group is introduced at position 2 through an alkylation reaction, typically involving a suitable alkyl halide and a base.
Industrial Production Methods
Industrial-scale production of this compound follows similar synthetic routes but may incorporate optimized reaction conditions for enhanced yield and purity. Key aspects include precise temperature control, the use of continuous flow reactors, and robust purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-(cyclopropylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone undergoes several types of reactions:
Oxidation: : This can result in the formation of hydroxyl derivatives or further oxidation products.
Reduction: : Reduction typically affects the oxopropyl group, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Organometallic reagents like Grignard reagents, nucleophiles such as amines and thiols.
Major Products
Oxidation typically yields hydroxylated or keto derivatives.
Reduction leads to alcohol derivatives.
Substitution results in various functionalized pyridazinone compounds, depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-5-(cyclopropylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone finds applications across numerous scientific domains:
Chemistry: : As a building block for synthesizing complex organic molecules.
Biology: : Used in studies involving enzyme inhibition and protein interactions.
Medicine: : Potential use in the development of therapeutic agents due to its bioactivity.
Industry: : Employed in the synthesis of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action for 4-chloro-5-(cyclopropylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: : It may target enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: : The compound can influence metabolic pathways, signal transduction, and gene expression by altering the activity of key proteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-5-aminopyridazinone: : Lacks the cyclopropyl and oxopropyl groups, resulting in different reactivity and bioactivity.
2-Methyl-4-chloro-5-aminopyridazinone: : Similar but with a methyl group instead of the oxopropyl group, affecting its chemical properties.
Uniqueness
Unique Functional Groups: : The presence of the cyclopropylamino and oxopropyl groups in 4-chloro-5-(cyclopropylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone imparts unique reactivity and bioactivity.
Versatility: : Its ability to undergo diverse chemical reactions makes it a valuable compound for various applications in research and industry.
There you go. What stands out to you the most?
Propriétés
IUPAC Name |
4-chloro-5-(cyclopropylamino)-2-(2-oxopropyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c1-6(15)5-14-10(16)9(11)8(4-12-14)13-7-2-3-7/h4,7,13H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKJJNXIEPTKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C(=C(C=N1)NC2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Tert-butoxy)carbonyl]-2-methyl-4-oxopyrrolidine-2-carboxylic acid](/img/structure/B2897481.png)
![3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2897482.png)
![5-{2-[methyl(phenyl)amino]-2-oxoethyl}-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2897484.png)
![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2897487.png)
![7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline](/img/structure/B2897488.png)
![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2897489.png)
![N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2897491.png)
![{[4-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2897494.png)
![1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2897495.png)


![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2897502.png)
